molecular formula C12H16O2S B13635524 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one

Cat. No.: B13635524
M. Wt: 224.32 g/mol
InChI Key: SCERMHQPIYJPBJ-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one (CAS 1157151-76-2) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol, features a distinctive butylthio ether side chain attached to a 4-hydroxyacetophenone core structure . The 4-hydroxyphenyl ethanone (or p-hydroxyacetophenone) scaffold is a privileged structure in chemical synthesis. It is a known synthetic precursor to various pharmaceuticals, serving as a key intermediate in the synthesis of compounds like octopamine, sotalol, and dyclonine . The presence of the butylthio moiety in this specific derivative introduces a sulfur-containing functional group, which can be critical for modulating the compound's physicochemical properties and reactivity. Such modifications are often explored in drug discovery to optimize characteristics like metabolic stability, lipophilicity, and target binding . Researchers value this reagent for developing novel chemical entities, particularly in constructing molecules with potential biological activity. It is well-suited for reaction optimization studies, library synthesis, and investigations into structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3

InChI Key

SCERMHQPIYJPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach for this compound involves the nucleophilic substitution of a halogenated precursor, typically 2-bromo-4’-hydroxyacetophenone , with a suitable thiol or thiolate nucleophile such as butanethiol or its sodium salt. This reaction forms the thioether linkage at the ethanone α-position.

The general reaction scheme is:

$$
\text{2-bromo-4’-hydroxyacetophenone} + \text{butanethiol (or sodium butanethiolate)} \rightarrow \text{this compound}
$$

Detailed Procedure from Literature

A representative synthesis was reported in a study focusing on 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, where 2-bromo-4’-hydroxyacetophenone was reacted with various mercapto compounds under mild conditions.

  • Reagents and Conditions:

    • 2-bromo-4’-hydroxyacetophenone (9.3 mmol, 2 g)
    • Sodium butanethiolate (generated in situ by dissolving butanethiol in methanolic NaOH)
    • Methanol as solvent
    • Room temperature stirring for several hours (typically 6–12 h)
  • Procedure:

    • Sodium butanethiolate was prepared by stirring butanethiol with sodium hydroxide in methanol.
    • The sodium butanethiolate solution was stirred for 10 minutes at room temperature.
    • 2-bromo-4’-hydroxyacetophenone was added to the reaction mixture.
    • The mixture was stirred at room temperature for several hours to allow substitution.
    • The reaction mixture was poured into water to precipitate the product.
    • The solid was filtered, washed with water multiple times, and dried.
    • Purification was achieved by recrystallization from ethanol or ethanol:dimethylformamide (DMF) mixtures.
  • Yields and Purity:

    • The reaction typically afforded the desired thioether product in good to excellent yields (70–90%).
    • Purity was confirmed by spectral methods such as NMR and IR spectroscopy.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution (S_N2) at the α-bromo position of the acetophenone derivative:

  • The thiolate anion (RS^−) attacks the electrophilic carbon bearing the bromine.
  • Bromide ion is displaced, forming the thioether bond.
  • The phenolic hydroxyl group remains intact under these mild basic conditions.

Data Table Summarizing Preparation Conditions

Parameter Details Comments
Starting material 2-bromo-4’-hydroxyacetophenone Commercially available or synthesized
Nucleophile Sodium butanethiolate (from butanethiol + NaOH) Prepared in situ
Solvent Methanol Polar protic solvent
Temperature Room temperature (20–25 °C) Mild conditions
Reaction time 6–12 hours Monitored by TLC or HPLC
Work-up Addition to water, filtration, washing Precipitation of product
Purification Recrystallization from ethanol or ethanol:DMF Ensures high purity
Yield 70–90% High yield typical

Research Findings and Spectral Data

  • The synthesized compound exhibits characteristic spectral features:
    • [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons of the 4-hydroxyphenyl ring, methylene protons adjacent to sulfur, and butyl chain protons.
    • [^13C NMR](pplx://action/followup): Carbonyl carbon resonance around 190–200 ppm, aromatic carbons, and aliphatic carbons of the butylthio group.
    • IR spectroscopy: Strong carbonyl stretch (~1650 cm^-1), phenolic OH stretch (~3200–3500 cm^-1), and C–S stretching vibrations.
  • These data confirm the successful formation of the thioether ketone structure.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with a hydroxyphenyl group at the para position and a butylthio group attached to an ethanone backbone.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
  • Medicine It is investigated for potential therapeutic effects in various diseases.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution The hydroxy group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the butylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives

Compounds such as 1-(4-hydroxyphenyl)-2-[(pyridin-3-yl)thio]ethan-1-one (compound 2 in ) and 1-(4-hydroxyphenyl)-2-[(thiazol-2-yl)thio]ethan-1-one (compound 4 in ) exhibit potent acetylcholinesterase (AChE) inhibitory activity, with Ki values of 22.13 ± 1.96 nM and 23.71 ± 2.95 nM , respectively. These heteroaryl-thio derivatives demonstrate superior enzyme affinity compared to the alkylthio counterpart (2-(butylthio)-), likely due to enhanced π-π stacking and hydrogen-bonding interactions with the AChE active site .

Compound Substituent AChE Ki (nM)
2-(Butylthio)-1-(4-HP)ethan-1-one Butylthio Not reported
Compound 2 () Pyridin-3-ylthio 22.13 ± 1.96
Compound 4 () Thiazol-2-ylthio 23.71 ± 2.95

2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one (CAS 1157151-86-4)

This analog replaces the 4-hydroxyphenyl group with a 3-fluorophenyl moiety. While biological data for this compound are unavailable, its reduced polarity (compared to the hydroxyl-containing analog) may improve blood-brain barrier penetration but decrease solubility .

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one (CAS 1155554-83-8)

Substituting the hydroxyphenyl group with a chlorophenyl ring and using a branched isobutylthio chain increases steric bulk and lipophilicity. Chlorine’s inductive effect may enhance electrophilicity at the ketone, influencing reactivity in synthetic pathways. No pharmacological data are reported, but its physicochemical profile suggests utility in hydrophobic environments .

2-Bromo-4-hydroxyacetophenone (CAS 2491-38-5)

This compound replaces the butylthio group with a bromine atom. The bromine enhances electrophilicity, making it reactive in nucleophilic substitutions.

ACE Inhibitor 17: 2-(2-(Butylthio)-5-methoxy-1H-indol-1-yl)-1-(2-nitrophenyl)ethan-1-one

This structurally complex derivative () shares the butylthio group but incorporates a nitro-substituted phenyl and indole ring. The butylthio chain here may contribute to hydrophobic interactions within the ACE active site .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The butylthio group increases logP compared to hydroxyl or heteroaryl-thio analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability : Thioethers are susceptible to oxidation (e.g., sulfoxide formation), which may shorten half-life compared to more stable heteroaryl-thio derivatives .
  • Synthetic Accessibility : The alkylthio group is easier to introduce via nucleophilic substitution compared to heteroaryl-thio groups, which often require metal-catalyzed coupling .

Biological Activity

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one, a compound characterized by its unique thioether and phenolic structures, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer and enzyme inhibitory properties, supported by relevant research findings and data.

Chemical Structure

The compound can be represented as follows:

C12H16O2S\text{C}_{12}\text{H}_{16}\text{O}_2\text{S}

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound, particularly in the realms of anticancer and antioxidant properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer effects. For instance, a study demonstrated that a related compound showed an IC50 value of 25.72 ± 3.95 μM against MFC (mouse fibrosarcoma cancer) cells, indicating potent anti-proliferative activity . The mechanism of action involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G0/G1 phase, preventing further cell division.

In vivo studies also showed promising results, with significant inhibition of tumor growth in tumor-bearing mice .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties, particularly against carbonic anhydrase (CA) and acetylcholinesterase (AChE). The findings are summarized in the table below:

Enzyme Inhibitory Activity IC50 Value (μM)
Carbonic Anhydrase I & IISignificant inhibition at nanomolar concentrationsData not specified
AcetylcholinesteraseModerate inhibitionIC50 = 157.31
ButyrylcholinesteraseSelective inhibitionIC50 = 46.42

These results suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Anticancer Studies : A comprehensive evaluation of various derivatives revealed that modifications to the phenolic structure can enhance anticancer activity. For example, compounds with additional hydroxyl groups exhibited improved efficacy against multiple cancer cell lines .
  • Enzyme Inhibition Studies : A series of experiments assessed the inhibitory effects on CA and AChE, revealing that structural variations significantly affect potency. The presence of the butylthio group was crucial for enhancing enzyme binding affinity .
  • Antioxidant Activity : Preliminary tests indicated that related compounds exhibited antioxidant properties with IC50 values ranging from 3.17 to 7.59 μg/ml, suggesting potential applications in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves nucleophilic substitution of 4-hydroxyacetophenone with butanethiol under alkaline conditions (e.g., K₂CO₃ as a base) in a polar aprotic solvent like DMF. Temperature control (60–80°C) minimizes side reactions like oxidation of the thioether group . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
  • Key Variables : Reaction time, solvent choice, and base strength significantly impact yield. For example, phase-transfer catalysts (e.g., TBAB) can enhance reaction efficiency .

Q. How does the 4-hydroxyphenyl substituent influence solubility and reactivity compared to halogenated analogs?

  • Solubility : The hydroxyl group increases polarity, improving aqueous solubility compared to chloro or fluoro analogs. For instance, logP values decrease by ~0.5–1.0 units due to hydrogen bonding .
  • Reactivity : The hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, reducing electrophilicity at the ketone. This contrasts with halogenated analogs, where electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, favoring nucleophilic attacks .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., antifungal IC₅₀) be resolved?

  • Strategies :

  • Standardize Assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and culture conditions .
  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity >98% .
  • Control for Metabolites : Test stability in assay media (e.g., DMEM) to rule out degradation products interfering with results .

Q. What integrated approaches (computational + empirical) elucidate the compound’s mechanism of action against enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. Focus on sulfur-ketone coordination with heme iron .
  • Validation : Perform in vitro enzyme inhibition assays (e.g., CYP3A4) with LC-MS/MS quantification of substrate depletion .
  • Structural Analysis : Compare docking poses with X-ray crystallography data (if available) to refine binding hypotheses .

Q. How should SAR studies be designed to optimize antifungal activity in derivatives?

  • Critical Factors :

  • Thioether Chain Length : Test butyl vs. propyl/pentyl analogs to assess hydrophobic interactions .
  • Phenyl Substitutions : Introduce electron-donating groups (e.g., -OCH₃) to modulate redox potential and reduce toxicity .
    • Assay Design :
DerivativeSubstituentMIC (μg/mL) vs. Aspergillus fumigatusLogP
Parent-OH12.52.8
Analog 1-OCH₃8.23.1
Analog 2-Cl25.03.5
  • Source : Comparative data adapted from structural analogs in .

Data Contradiction Analysis

Q. How can conflicting data on oxidative stability of the thioether moiety be addressed?

  • Root Cause : Variations in solvent systems (e.g., DMSO vs. ethanol) may accelerate oxidation.
  • Resolution :

  • Conduct stability studies under inert atmospheres (N₂) and monitor via TLC or Raman spectroscopy .
  • Compare oxidative byproducts (e.g., sulfoxide) using GC-MS to identify degradation pathways .

Methodological Recommendations

  • Structural Characterization : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the thioether linkage (δ 2.8–3.2 ppm for SCH₂) and hydroxyl proton (δ 9.5–10.0 ppm) .
  • Biological Testing : Prioritize time-kill assays over endpoint MIC measurements to capture dynamic antifungal effects .

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